
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with a chlorophenyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(3-Chlorophenyl)ethan-1-amine.
Methylation: The amine group is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to neurotransmitter activity and receptor binding.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Chlorophenyl)-N-methylethan-1-amine: The non-chiral version of the compound.
1-(3-Chlorophenyl)ethan-1-amine: The precursor in the synthesis of the target compound.
Uniqueness: (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and non-chiral counterparts.
Properties
Molecular Formula |
C9H13Cl2N |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
(1S)-1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
MINQBPMFWXNSKS-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)NC.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



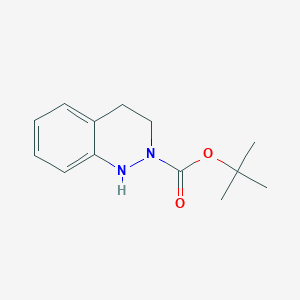

![4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)
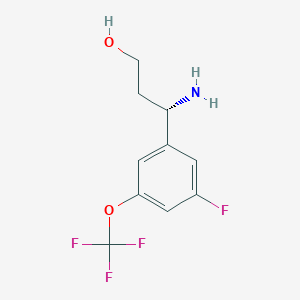
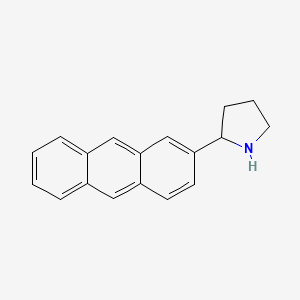
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)
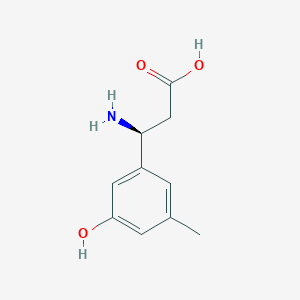
![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)

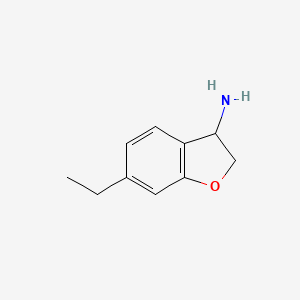

![Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13044116.png)
![Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13044127.png)
